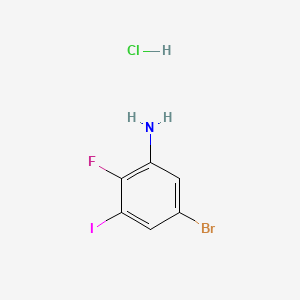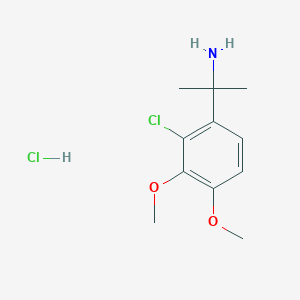
2-(2-Chloro-3,4-dimethoxyphenyl)propan-2-aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-3,4-dimethoxyphenyl)propan-2-aminehydrochloride is an organic compound with the molecular formula C10H14ClNO2. It is a white solid with a characteristic odor of chlorinated benzene. This compound is widely used in chemical synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
2-(2-Chloro-3,4-dimethoxyphenyl)propan-2-aminehydrochloride can be synthesized through the reaction of 2-chloro-3,4-dimethoxyphenylacetone with ammonia or ethylamine. The reaction involves the following steps:
Reaction with Ammonia or Ethylamine: 2-chloro-3,4-dimethoxyphenylacetone is reacted with ammonia or ethylamine to form the corresponding amine.
Reduction: The resulting amine is then reduced using hydrogenation or borohydride reduction to yield the final product[][1].
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reaction: Large quantities of 2-chloro-3,4-dimethoxyphenylacetone are reacted with ammonia or ethylamine in a controlled environment.
Catalytic Reduction: The intermediate product is subjected to catalytic hydrogenation or borohydride reduction to obtain the final compound[][1].
化学反応の分析
Types of Reactions
2-(2-Chloro-3,4-dimethoxyphenyl)propan-2-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions[][1].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used for substitution reactions[][1].
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields secondary or tertiary amines.
Substitution: Results in compounds with different functional groups replacing the chlorine atom[][1].
科学的研究の応用
2-(2-Chloro-3,4-dimethoxyphenyl)propan-2-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials[][1].
作用機序
The mechanism of action of 2-(2-Chloro-3,4-dimethoxyphenyl)propan-2-aminehydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to certain receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, cellular metabolism, or other biological processes[][1].
類似化合物との比較
Similar Compounds
2-(3,4-Dimethoxyphenyl)propan-2-amine hydrochloride: Similar structure but lacks the chlorine atom.
2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine: Similar structure but with a different carbon chain length[][1].
特性
分子式 |
C11H17Cl2NO2 |
|---|---|
分子量 |
266.16 g/mol |
IUPAC名 |
2-(2-chloro-3,4-dimethoxyphenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H16ClNO2.ClH/c1-11(2,13)7-5-6-8(14-3)10(15-4)9(7)12;/h5-6H,13H2,1-4H3;1H |
InChIキー |
XWBUIQDTFBNKBH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=C(C(=C(C=C1)OC)OC)Cl)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


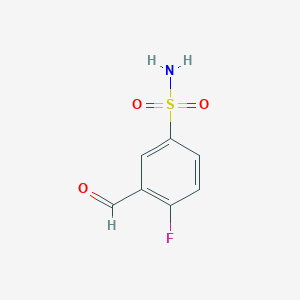

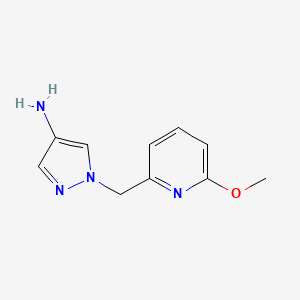
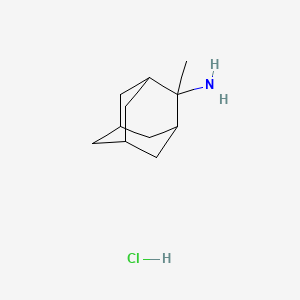
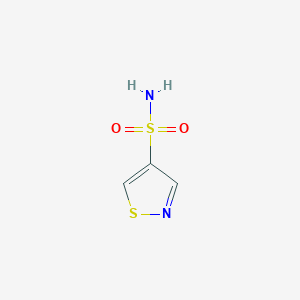

![7-Methoxy-4-azaspiro[2.5]octane hydrochloride](/img/structure/B13521209.png)
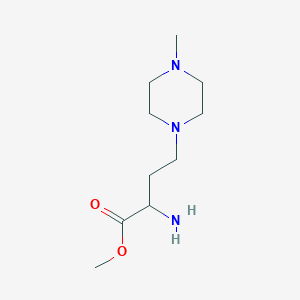
![{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine](/img/structure/B13521220.png)
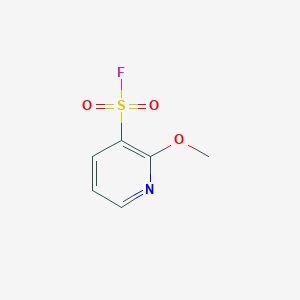
![Lithium(1+)2-[6-(trifluoromethyl)pyrazin-2-yl]acetate](/img/structure/B13521229.png)
![1-[(Trimethylsilyl)methyl]piperazinedihydrochloride](/img/structure/B13521230.png)
![2-Azabicyclo[2.1.1]hexan-4-ol](/img/structure/B13521232.png)
